molecular formula C9H13NO B13159926 1-(4-Aminocyclohexyl)prop-2-yn-1-one

1-(4-Aminocyclohexyl)prop-2-yn-1-one

Cat. No.: B13159926
M. Wt: 151.21 g/mol
InChI Key: VXCMNKYJURZFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminocyclohexyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an aminocyclohexyl group attached to a prop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)prop-2-yn-1-one typically involves the reaction of 4-aminocyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexyl derivatives.

Scientific Research Applications

1-(4-Aminocyclohexyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(4-Aminocyclohexyl)ethanone: Similar structure but with an ethanone moiety instead of prop-2-yn-1-one.

    1-(4-Aminocyclohexyl)butan-2-one: Contains a butan-2-one group, offering different reactivity and properties.

Uniqueness: 1-(4-Aminocyclohexyl)prop-2-yn-1-one is unique due to the presence of both an aminocyclohexyl group and a prop-2-yn-1-one moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4-aminocyclohexyl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,7-8H,3-6,10H2

InChI Key

VXCMNKYJURZFMZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.